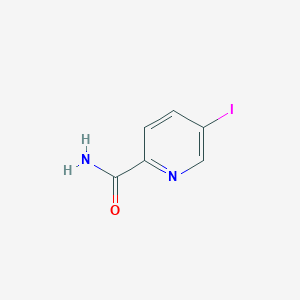
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of the triple bond in the but-1-yn-1-yl group could introduce some degree of rigidity into the molecule, and the nitro and chloro groups could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The triple bond in the but-1-yn-1-yl group could potentially be involved in addition reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and triple bond groups could affect properties such as polarity, solubility, and stability .Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group can undergo reduction in biological systems, and the chlorine atom might form a bond with a nucleophile in a biological target .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of the functional groups present. For example, nitro compounds can be explosive under certain conditions, and chlorinated compounds can be harmful if inhaled, ingested, or in contact with skin .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline involves the reaction of 4-chloro-3-nitroaniline with but-1-yn-1-yl magnesium bromide, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "4-chloro-3-nitroaniline", "but-1-yn-1-yl magnesium bromide" ], "Reaction": [ "Step 1: Preparation of but-1-yn-1-yl magnesium bromide by reacting 1-bromo-1-butene with magnesium in dry ether.", "Step 2: Addition of but-1-yn-1-yl magnesium bromide to a solution of 4-chloro-3-nitroaniline in dry ether, followed by stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by adding water and extracting the product with an organic solvent.", "Step 4: Cyclization of the intermediate by heating with a Lewis acid catalyst, such as aluminum chloride, in an organic solvent.", "Step 5: Purification of the product by recrystallization or column chromatography." ] } | |
Número CAS |
2443479-40-9 |
Fórmula molecular |
C13H9ClN2O2 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
6-but-1-ynyl-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-3-4-9-5-6-11-10(7-9)13(14)12(8-15-11)16(17)18/h5-8H,2H2,1H3 |
Clave InChI |
DUEXXBPWVCYUSR-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |
Pureza |
94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



